molecular formula C24H21N3O3 B7708249 N-(2,4-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(2,4-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No.: B7708249
M. Wt: 399.4 g/mol
InChI Key: FPPPZTPFGMCONC-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as DPA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. DPA is a synthetic compound that belongs to the class of oxadiazole derivatives. It has been found to possess several interesting properties that make it a promising candidate for use in a wide range of scientific research applications.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cancer cell growth and inflammation. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been found to possess anti-inflammatory properties and has been shown to inhibit the production of inflammatory cytokines. Additionally, this compound has been found to have a low toxicity profile, making it a promising candidate for use in various scientific research applications.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,4-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its low toxicity profile, which makes it a safe compound to work with. Additionally, this compound has been found to possess several interesting properties that make it a promising candidate for use in various scientific research applications. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for research on N-(2,4-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of interest is the development of more efficient synthesis methods for this compound, which would make it more accessible for use in scientific research. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields. Further research is also needed to investigate the potential use of this compound in combination with other compounds for enhanced therapeutic effects.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 2,4-dimethylphenylamine and 3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxyacetic acid in the presence of a suitable catalyst. The reaction yields this compound as a white crystalline solid with a high purity level.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been found to have potential applications in various scientific research fields. It has been extensively studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been found to possess anti-inflammatory properties and has been studied for its potential use in treating various inflammatory diseases. Additionally, this compound has shown potential as a photosensitizer in photodynamic therapy, a promising cancer treatment modality.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-16-11-12-21(17(2)13-16)25-22(28)15-29-20-10-6-9-19(14-20)24-26-23(27-30-24)18-7-4-3-5-8-18/h3-14H,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPPZTPFGMCONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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